molecular formula C8H6BFO2 B13506658 (2-Ethynyl-4-fluorophenyl)boronic acid

(2-Ethynyl-4-fluorophenyl)boronic acid

Cat. No.: B13506658
M. Wt: 163.94 g/mol
InChI Key: PZGWJXDYWBFUCB-UHFFFAOYSA-N
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Description

(2-Ethynyl-4-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with both an ethynyl and a fluorine group. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethynyl-4-fluorophenyl)boronic acid typically involves the following steps:

    Bromination: The starting material, 2-ethynyl-4-fluorobenzene, is brominated to introduce a bromine atom at the para position relative to the ethynyl group.

    Lithiation: The brominated intermediate undergoes lithiation using a strong base such as n-butyllithium.

    Borylation: The lithiated intermediate is then treated with a boron-containing reagent, such as trimethyl borate, to introduce the boronic acid group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more scalable and cost-effective methods. Catalysts and optimized reaction conditions are used to enhance yield and purity. Continuous flow reactors and automated systems may be utilized to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(2-Ethynyl-4-fluorophenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, are used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, are used for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Alkenes/Alkanes: Formed through reduction of the ethynyl group.

Scientific Research Applications

(2-Ethynyl-4-fluorophenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (2-Ethynyl-4-fluorophenyl)boronic acid in cross-coupling reactions involves several key steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

    Transmetalation: The boronic acid transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the catalyst.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the ethynyl and fluorine substituents, making it less reactive in certain contexts.

    4-Fluorophenylboronic Acid: Contains a fluorine substituent but lacks the ethynyl group, affecting its reactivity and applications.

    2-Ethynylphenylboronic Acid: Contains an ethynyl group but lacks the fluorine substituent, influencing its chemical behavior.

Uniqueness

(2-Ethynyl-4-fluorophenyl)boronic acid is unique due to the presence of both the ethynyl and fluorine substituents, which enhance its reactivity and versatility in organic synthesis. These substituents allow for selective functionalization and the formation of complex molecules with desirable properties.

Properties

Molecular Formula

C8H6BFO2

Molecular Weight

163.94 g/mol

IUPAC Name

(2-ethynyl-4-fluorophenyl)boronic acid

InChI

InChI=1S/C8H6BFO2/c1-2-6-5-7(10)3-4-8(6)9(11)12/h1,3-5,11-12H

InChI Key

PZGWJXDYWBFUCB-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)F)C#C)(O)O

Origin of Product

United States

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